2-{4-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid
Overview
Description
2-{4-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid is a complex organic compound that belongs to the class of phenoxy acetic acids This compound is characterized by its unique structure, which includes a benzoyl group, a hydroxy group, a nitrophenyl group, and a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolone Ring: This step involves the cyclization of a suitable precursor, such as a nitrophenyl-substituted amide, under acidic or basic conditions to form the pyrrolone ring.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Phenoxy Acetic Acid Formation: The final step involves the esterification or etherification of the phenol group with chloroacetic acid or its derivatives under basic conditions to form the phenoxy acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or quinone derivative.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or using metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) as a catalyst
Major Products
Oxidation: Ketone or quinone derivatives
Reduction: Amino derivatives
Substitution: Nitro, sulfonyl, or halogenated derivatives
Esterification: Ester derivatives
Scientific Research Applications
2-{4-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and polymers.
Materials Science: It is used in the development of advanced materials, such as photoresponsive polymers and organic semiconductors.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-{4-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid: A simpler analog with similar structural features but lacking the complex substituents.
4-Hydroxybenzoic Acid: Shares the hydroxy and benzoyl groups but lacks the nitrophenyl and pyrrolone moieties.
Nitrophenylacetic Acid: Contains the nitrophenyl group but lacks the benzoyl and pyrrolone groups.
Uniqueness
2-{4-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the pyrrolone ring and the nitrophenyl group distinguishes it from simpler analogs and contributes to its diverse biological and chemical properties.
Properties
IUPAC Name |
2-[4-[(3Z)-3-[hydroxy(phenyl)methylidene]-2-(3-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]phenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O8/c28-20(29)14-35-19-11-9-17(10-12-19)26-22(16-7-4-8-18(13-16)27(33)34)21(24(31)25(26)32)23(30)15-5-2-1-3-6-15/h1-13,22,30H,14H2,(H,28,29)/b23-21- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHLFWWMSARRPS-LNVKXUELSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)OCC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)OCC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-])/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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